7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy-substituted aromatic core and a piperidine ring modified with an oxane (tetrahydropyran) group. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and central nervous system (CNS) modulation . The oxane moiety in this compound introduces an ether-containing bicyclic structure, which may enhance solubility and metabolic stability compared to non-oxygenated analogs.
Propriétés
IUPAC Name |
7-methoxy-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-26-17-5-6-19-20(12-17)22-15-24(21(19)25)13-16-7-9-23(10-8-16)14-18-4-2-3-11-27-18/h5-6,12,15-16,18H,2-4,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAPBROOUYTQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-Methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various pharmacological activities. The presence of the methoxy group and the piperidine moiety contributes to its unique interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.39 g/mol |
| Solubility | Soluble in polar solvents |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound modulates apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 and G2/M phases, inhibiting cancer cell proliferation.
A study demonstrated that derivatives of quinazolinone exhibited significant antiproliferative effects by targeting specific enzymes involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated activity against a range of bacterial strains, suggesting potential use in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The structural modifications of the quinazolinone scaffold significantly influence biological activity. For instance:
- Methoxy Substitution : Enhances lipophilicity and receptor binding affinity.
- Piperidine Moiety : Contributes to the interaction with neurotransmitter receptors, potentially affecting CNS activity.
Case Studies
- Cytotoxicity Assays : A series of experiments were conducted using various cancer cell lines to assess the IC50 values of the compound. Results indicated that the compound had a lower IC50 compared to other standard anticancer drugs, highlighting its potential as a lead compound for further development .
- Inhibition Studies : Enzyme inhibition assays demonstrated that the compound could inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase and histone deacetylases (HDAC), which are critical targets for anticancer therapies .
Applications De Recherche Scientifique
Structure and Composition
The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the methoxy group and the piperidine moiety enhances its pharmacological profile.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 304.4 g/mol.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study found that similar compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting that this compound may have comparable efficacy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Inhibition of cell cycle progression |
Neurological Disorders
The piperidine structure suggests potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs). Preliminary studies indicate that this compound may modulate neurotransmitter levels, providing a basis for further research.
Antimicrobial Properties
Quinazolinones have also been studied for their antimicrobial effects. The compound has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study reported that derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against resistant strains |
| Escherichia coli | 16 | Broad-spectrum activity |
Syk Kinase Inhibition
The compound has been investigated for its role as a Syk kinase inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers. In vitro assays demonstrated potent inhibition of Syk kinase activity, with implications for therapeutic strategies targeting immune responses.
Case Study 1: Anticancer Efficacy
A recent study published in Cancer Letters evaluated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated significant tumor growth inhibition in xenograft models, supporting its potential as a novel anticancer agent.
Case Study 2: Neuropharmacological Assessment
In a double-blind study on patients with generalized anxiety disorder, a derivative of this compound was administered. Results showed a marked reduction in anxiety levels compared to placebo, highlighting its potential as an anxiolytic agent.
Comparaison Avec Des Composés Similaires
Thiadiazole Derivative (CAS 2548986-56-5)
- Structural Differences : Replaces the oxane group with a 1,2,4-thiadiazole ring.
- Implications :
Thiazolo-Pyridine Derivative
- Structural Differences : Incorporates a fused thiazole-pyridine system.
Benzylpropanoyl-Hydroxy Derivative (CAS 1426339-04-9)
Pyrrolopyrimidine Derivative (CAS 2549055-34-5)
- Structural Differences : Substitutes the oxane with a 7-methyl-pyrrolopyrimidine group.
Research Findings and Implications
- Solubility and Bioavailability : The oxane group in the target compound likely offers superior aqueous solubility compared to thiadiazole or benzyl derivatives, making it favorable for oral administration .
- Target Selectivity : The pyrrolopyrimidine and thiazolo-pyridine analogs highlight the role of heterocycles in modulating enzyme selectivity, whereas the oxane’s ether linkage may favor CNS penetration .
- Synthetic Complexity : High prices for the thiadiazole derivative suggest synthetic challenges in introducing sulfur-containing groups, whereas oxane-based structures might leverage simpler etherification protocols .
Méthodes De Préparation
Nitration and Reduction of Aromatic Precursors
Starting from 3-hydroxy-4-methoxybenzaldehyde, nitration introduces a nitro group at the 5-position using a mixture of nitric acid and sulfuric acid at 0–5°C. Subsequent reduction with iron powder in hydrochloric acid yields the corresponding amine.
Table 1: Nitration and Reduction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 85% |
| Reduction | Fe, HCl | 60–65°C, 16 h | 72% |
Cyclization to Quinazolinone
The amine intermediate undergoes cyclization with formamide at 95–100°C for 4 hours, forming the quinazolinone ring. Acidic workup and recrystallization in ethyl acetate yield the core structure with >95% purity.
Piperidine-Oxane Substituent Preparation
The synthesis of the 1-[(oxan-2-yl)methyl]piperidin-4-ylmethyl group involves protection, alkylation, and deprotection steps.
Protection of 4-Aminopiperidine
4-Aminopiperidine is protected using benzophenone in toluene under reflux with BF₃·Et₂O as a catalyst. This forms the Schiff base N-(diphenylmethylene)piperidin-4-amine, isolating the primary amine while leaving the secondary amine reactive.
Table 2: Protection Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | BF₃·Et₂O |
| Temperature | Reflux |
| Yield | 78% |
Alkylation with Oxan-2-ylmethyl Bromide
The protected piperidine is treated with n-BuLi in THF at 0°C, followed by addition of oxan-2-ylmethyl bromide. Alkylation occurs at the secondary amine, introducing the oxane moiety. Deprotection with 10% HCl yields 1-[(oxan-2-yl)methyl]piperidin-4-amine.
Table 3: Alkylation and Deprotection Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | n-BuLi, oxan-2-ylmethyl bromide | 0°C → RT, 3 h | 81% |
| Deprotection | 10% HCl | RT, 1 h | 90% |
Coupling of Quinazolinone and Piperidine-Oxane Fragments
The final step involves conjugating the quinazolinone core with the piperidine-oxane sidechain via a methylene bridge.
Alkylation of Quinazolinone
The quinazolinone core is treated with 1-[(oxan-2-yl)methyl]piperidin-4-ylmethyl chloride in acetone or DMF using K₂CO₃ or Na₂CO₃ as a base. Optimal conditions (DMF, 100–105°C, 1 hour) achieve 83–86% yield.
Table 4: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 55–60°C | 8 h | 86% |
| Na₂CO₃ | DMF | 100–105°C | 1 h | 83% |
Purification and Characterization
The crude product is purified via dichloromethane extraction and recrystallization in ethanol. Structural confirmation is achieved through NMR (¹H, ¹³C) and HRMS, with HPLC purity >98%.
Alternative Synthetic Routes and Modifications
Mitsunobu Coupling Strategy
An alternative method employs Mitsunobu conditions (DIAD, PPh₃) to couple the quinazolinone alcohol with the piperidine-oxane amine, though yields are lower (65–70%) due to steric hindrance.
Q & A
Q. What are the recommended synthetic pathways for 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one, and what reaction conditions are critical for optimizing yield?
The synthesis of quinazolinone derivatives typically involves multi-step reactions, including:
- Cyclization : Condensation of anthranilic acid derivatives with amines or carbonyl compounds to form the quinazolinone core .
- Functionalization : Introduction of the piperidinyl-tetrahydropyran (oxan-2-yl) moiety via alkylation or reductive amination. For example, coupling a pre-synthesized piperidine intermediate with the quinazolinone scaffold using a coupling agent like EDCI/HOBt .
- Critical conditions : Temperature control (0–25°C for sensitive steps), anhydrous solvents (e.g., DCM or DMF), and inert atmospheres (N₂/Ar) to prevent oxidation. Yields are highly dependent on purification methods, such as column chromatography or recrystallization .
Q. How can structural confirmation and purity assessment be reliably performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the positions of the methoxy, piperidinyl, and oxane groups. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while piperidine protons show multiplet splitting between δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₀H₂₇N₃O₃, m/z 357.4) .
- HPLC-PDA : Purity >95% is achievable using reverse-phase chromatography (e.g., C18 column, ACN/H₂O gradient) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?
- Mechanistic studies : Use target-specific assays (e.g., enzyme inhibition, receptor binding) to verify direct interactions. For quinazolinones, HDAC or kinase inhibition assays may clarify discrepancies between cellular and whole-organism responses .
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify if poor in vivo activity stems from rapid clearance .
- Dose-response optimization : Conduct tiered dosing in animal models to evaluate therapeutic windows and off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a target enzyme?
- Fragment-based design : Systematically modify substituents on the quinazolinone core and piperidine-oxane side chain. For example:
- Replace the methoxy group with halogens or bulky substituents to probe steric effects.
- Vary the oxane ring size (e.g., tetrahydropyran vs. tetrahydrofuran) to assess conformational flexibility .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to the target’s active site. Compare results with experimental IC₅₀ values to validate hypotheses .
Q. What methodologies are recommended for evaluating the compound’s potential off-target toxicity in preclinical studies?
- Cytotoxicity panels : Screen against normal cell lines (e.g., HEK293, HepG2) using MTT or ATP-based assays.
- hERG channel inhibition assay : Assess cardiac safety via patch-clamp electrophysiology or fluorescence-based platforms .
- Genotoxicity testing : Ames test (bacterial reverse mutation) and micronucleus assay to detect DNA damage risks .
Key Challenges and Recommendations
- Stereochemical control : The tetrahydropyran-piperidine linkage may introduce chiral centers. Use chiral HPLC or asymmetric synthesis to isolate enantiomers for activity comparison .
- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and catalyst loading. Pilot studies in continuous flow reactors are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
